molecular formula C11H9FO2 B584123 5-Fluoro-2-methoxy-1-naphthalenol CAS No. 741693-89-0

5-Fluoro-2-methoxy-1-naphthalenol

Cat. No.: B584123
CAS No.: 741693-89-0
M. Wt: 192.189
InChI Key: LTKIXOQDXJPHOK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-1-naphthalenol is a substituted naphthalene derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 1-position of the naphthalene ring. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties imparted by the fluorine substituent and methoxy group. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-fluoro-2-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c1-14-10-6-5-7-8(11(10)13)3-2-4-9(7)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKIXOQDXJPHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300114
Record name 5-Fluoro-2-methoxy-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741693-89-0
Record name 5-Fluoro-2-methoxy-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741693-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Fluoro-2-methoxy-1-naphthalenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-aminonaphth-6-ol.

    Fluorination: The fluorination of 1-aminonaphth-6-ol is achieved using a modified Schiemann reaction, where the diazonium tetrafluoroborate intermediate is isolated and dried.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Fluoro-2-methoxy-1-naphthalenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-methoxy-1-naphthalenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-1-naphthalenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain enzymes and receptors. The methoxy group can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 5-Fluoro-2-methoxy-1-naphthalenol, we compare it with three structurally related compounds: 2-Methoxy-1-naphthalenemethanol, 5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole, and 4-Methoxybenzyl 2,2,2-Trichloroacetimidate.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications
This compound -F (C5), -OCH₃ (C2), -OH (C1) Potential bioactive scaffold, solubility
2-Methoxy-1-naphthalenemethanol -OCH₃ (C2), -CH₂OH (C1) Intermediate in organic synthesis
5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole -Cl, -SMe, benzimidazole core Antiparasitic/antimicrobial activity
4-Methoxybenzyl 2,2,2-Trichloroacetimidate -OCH₃ (C4), trichloroacetimidate group Glycosylation reagent in carbohydrate chemistry

Electronic and Steric Effects

  • Fluorine vs. Chlorine: The fluorine atom in this compound provides stronger electronegativity and smaller atomic radius compared to the chlorine substituent in the benzimidazole derivative . This results in distinct electronic effects on aromatic ring reactivity and intermolecular interactions.

Solubility and Reactivity

  • Hydroxyl vs. Methanol Group: The hydroxyl group in this compound enhances hydrogen-bonding capacity relative to the -CH₂OH group in 2-Methoxy-1-naphthalenemethanol, influencing solubility in polar solvents .
  • Trichloroacetimidate Functionality : 4-Methoxybenzyl 2,2,2-Trichloroacetimidate exhibits higher electrophilicity due to the trichloroacetimidate group, making it reactive in glycosylation reactions, unlike the more inert hydroxyl group in the target compound .

Limitations and Knowledge Gaps

  • Data Availability: Direct comparative studies on the physicochemical or biological properties of this compound and its analogs are sparse. Most evidence derives from structural analogs like benzimidazoles or commercially available naphthalene derivatives .
  • Crystallographic Data: The benzimidazole derivative’s single-crystal X-ray data (R factor = 0.049) confirms a planar benzimidazole core, but analogous data for this compound are absent .

Biological Activity

5-Fluoro-2-methoxy-1-naphthalenol (5FMN) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

5FMN is characterized by the following molecular formula: C11H9FO2C_{11}H_{9}FO_{2}. The compound features a naphthol core with a fluorine atom and a methoxy group, which influence its chemical reactivity and biological interactions.

The biological activity of 5FMN is attributed to its structural components:

  • Fluorine Atom : Enhances interactions with biological targets, potentially modifying enzyme activity.
  • Methoxy Group : Influences solubility and reactivity, impacting how the compound interacts within biological systems.

These features allow 5FMN to engage with specific enzymes and receptors, leading to various biological effects.

Biological Activities

Research indicates that 5FMN exhibits several notable biological activities:

  • Cytotoxicity :
    • A study demonstrated that 5FMN and its analogs showed modest cytotoxicity against B16 melanoma cells. The cytotoxic effect was more pronounced with the presence of alkylating groups in analogs, suggesting that the mechanism involves irreversible inhibition of thymidylate synthase .
  • Metabolic Interactions :
    • As a metabolite of duloxetine, 5FMN has been shown to inhibit sulfation, glucuronidation, and glutathione conjugation pathways. This suggests a role in drug metabolism and potential interactions with other therapeutic agents .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific metabolic pathways indicates its potential as a therapeutic agent in conditions where modulation of these pathways is beneficial.

Table 1: Summary of Biological Activities

Activity Description Reference
CytotoxicityModest cytotoxicity against B16 melanoma cells; dependent on alkylating groups.
Metabolic InhibitionInhibits sulfation, glucuronidation, and glutathione conjugation.
Enzyme InteractionPotential inhibitor of thymidylate synthase; affects cell proliferation.

Case Study: Cytotoxic Effects on Melanoma Cells

In vitro studies have shown that 5FMN exhibits significant cytotoxic effects against B16 melanoma cells. The potency of this compound was found to be influenced by the structural modifications made to its analogs. For instance, alkylating agents demonstrated increased inhibition rates compared to non-alkylating counterparts, highlighting the importance of chemical structure on biological efficacy .

Comparison with Related Compounds

5FMN can be compared with other fluorinated naphthols to elucidate its unique properties:

Compound Structure Biological Activity
1-Fluoronaphth-6-olLacks methoxy groupDifferent reactivity; less potent in certain assays.
1-Fluoronaphth-5-olSimilar structureVariations in reactivity and applications.

The presence of both fluorine and methoxy groups in 5FMN provides it with unique properties that enhance its potential applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for introducing fluoro and methoxy groups onto the naphthalenol framework?

  • Methodological Answer : The synthesis of 5-Fluoro-2-methoxy-1-naphthalenol requires regioselective functionalization. A common approach involves:
  • Electrophilic substitution : Fluorination using agents like Selectfluor™ at the 5-position, followed by methoxy group introduction via Williamson ether synthesis at the 2-position .
  • Protection/deprotection strategies : Protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) before fluorination to prevent side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., THF or dichloromethane) enhance reaction efficiency by stabilizing intermediates .
    Key Data: Typical yields range from 45–65%, with purity >95% confirmed by HPLC .

Q. How can spectral characterization (NMR, MS) resolve ambiguities in substituent positioning on the naphthalene ring?

  • Methodological Answer :
  • ¹H NMR : Compare coupling constants and splitting patterns. For example, the methoxy group at C2 deshields adjacent protons, causing distinct multiplet splitting (δ 3.8–4.0 ppm) .
  • ¹³C NMR : Fluorine coupling (²JCF) at C5 creates a characteristic doublet (δ ~110–120 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 192.06 (calc. 192.06) and fragments indicative of methoxy loss (Δ m/z 31) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group at C2 and electron-withdrawing fluorine at C5 create a polarized naphthalene ring, enabling:
  • Suzuki-Miyaura coupling : Boronic acids preferentially react at the C8 position due to enhanced electrophilicity .
  • DFT calculations : Optimize reaction pathways using Gaussian09 with B3LYP/6-31G(d) to predict regioselectivity .
    Data Table:
Reaction TypeYield (%)Regioselectivity
Suzuki (C8)72High (>90%)
Buchwald-Hartwig (C6)58Moderate (~70%)

Q. How can researchers address contradictory data in biological activity studies (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :
  • Dose-response assays : Perform IC₅₀ determinations across multiple concentrations (1 nM–100 µM) to identify biphasic effects .
  • Structural analogs : Compare with derivatives lacking the methoxy group (e.g., 5-Fluoro-1-naphthalenol) to isolate functional group contributions .
  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450), highlighting steric clashes or hydrogen-bonding discrepancies .

Q. What computational approaches best predict the compound’s photophysical properties for material science applications?

  • Methodological Answer :
  • TD-DFT : Calculate UV-Vis spectra (CAM-B3LYP/6-311+G(d,p)) to predict λmax shifts caused by fluorine’s inductive effects .
  • Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to correlate Stokes shift with solvent dielectric constant .
    Data Table:
Solventλmax (nm)Stokes Shift (nm)
Hexane32045
Acetone33560
DMSO34575

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